N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide: is an organic compound that features a cyanomethyl group, a phenyl-substituted oxazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a phenyl-substituted amino alcohol, under dehydrating conditions.
Introduction of the cyanomethyl group: This step often involves the reaction of the oxazole intermediate with a cyanomethylating agent, such as cyanomethyl chloride, in the presence of a base.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as propanoyl chloride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives such as phenols, quinones, and carboxylic acids.
Reduction: Reduced derivatives such as amines and alcohols.
Substitution: Substituted derivatives with various functional groups like halides, nitro groups, and sulfonic acids.
Scientific Research Applications
Chemistry: N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
N-(cyanomethyl)-3-(5-phenyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-(cyanomethyl)-3-(5-phenyl-1,3-imidazol-2-yl)propanamide: Similar structure but with an imidazole ring instead of an oxazole ring.
N-(cyanomethyl)-3-(5-phenyl-1,3-pyrazol-2-yl)propanamide: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness: N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other heterocycles
Properties
IUPAC Name |
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-8-9-16-13(18)6-7-14-17-10-12(19-14)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLBGJVTXPCCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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